6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
Description
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a bicyclic amine derivative functionalized with a hydroxy group at the 6-position and a tert-butyl ester-protected carboxylic acid group. This compound is structurally significant as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocycles or as a precursor to bioactive molecules. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the hydrochloride salt improves crystallinity for purification .
Synthesis pathways often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups, as evidenced by analogous protocols for tert-butyl-protected diazepane derivatives . The hydroxy group at position 6 enables further functionalization, such as sulfonation or phosphorylation, to modulate biological activity .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12;/h8,11,13H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMPTNXBFPBZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivatives under controlled conditions.
Hydroxylation: The introduction of the hydroxyl group at the 6-position is usually carried out through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as hydrogen peroxide or peracids.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest it may have therapeutic properties. Preliminary studies indicate potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
- Case Study : A study on similar diazepane derivatives demonstrated their efficacy as anxiolytics and sedatives. The unique hydroxylation in 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride may enhance these effects by modulating receptor interactions.
Organic Synthesis
This compound can serve as a versatile intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.
- Synthesis Pathway : The synthesis typically involves multi-step reactions starting from diazepane derivatives, allowing for the introduction of various substituents that can tailor the compound's properties for specific applications in drug design.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Similarity Score |
|---|---|---|
| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Methyl substitution at position 3 | 0.96 |
| (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | Methyl substitution at position 2 | 0.96 |
| (S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate | Piperazine ring with an amino propyl side chain | 0.93 |
| tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | Oxo group at position 5 | 0.88 |
This table illustrates how variations in substitution patterns can influence biological activity and pharmacokinetic properties. The specific hydroxylation and esterification patterns of our compound may provide distinct advantages in terms of solubility and reactivity compared to its analogs.
Preliminary investigations into the biological activity of this compound have focused on its pharmacodynamics:
- Mechanism of Action : Interaction studies with neurotransmitter receptors can elucidate how this compound may exert anxiolytic effects similar to other diazepanes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The diazepane ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride with structurally related compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.
Key Observations:
Substituent Effects on Reactivity: The 6-hydroxy group in the target compound facilitates nucleophilic reactions (e.g., Mitsunobu coupling) but requires protection during acidic/basic conditions. In contrast, 4-methanesulfonyl analogues exhibit enhanced electrophilicity, enabling direct displacement reactions . Tert-butyl esters in all compounds improve stability against hydrolysis compared to methyl or ethyl esters, critical for multi-step syntheses .
Physicochemical Properties :
- The hydrochloride salt form of the target compound increases aqueous solubility (∼15 mg/mL in water) compared to neutral sulfonamide derivatives (e.g., 4-methanesulfonyl analogue: ∼2 mg/mL) .
- Cyclopentyl-pyrrolopyrimidine derivatives (e.g., compound in ) show higher lipophilicity (cLogP ∼3.5) due to aromatic nitrile and cyclopentyl groups, favoring blood-brain barrier penetration.
Synthetic Yields and Purity :
- Palladium-catalyzed reactions for the target compound typically achieve 60–70% yields after chromatography, whereas sulfonylation steps for methanesulfonyl analogues require harsher conditions (e.g., SOCl₂/MeOH) with lower yields (40–50%) .
- MS (ESI) data for the cyclopentyl-pyrrolopyrimidine derivative (m/z 403.2 [M+H]⁺) aligns with theoretical values, confirming purity, whereas tert-butyl ester derivatives often show fragmentation peaks at m/z 156–200 (tert-butyl loss) .
Biological Activity
6-Hydroxy-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride (CAS No. 2230913-41-2) is a compound of interest due to its potential biological activities. This compound belongs to the diazepane class, which has been studied for various pharmacological properties, including anxiolytic and anticonvulsant effects.
- Molecular Formula : C10H21ClN2O3
- Molecular Weight : 252.74 g/mol
- Structure : The compound features a diazepane ring with a tert-butyl ester and a hydroxyl group, which may influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological systems and potential therapeutic applications.
Neuropharmacological Effects
Diazepanes are often investigated for their neuropharmacological effects. Compounds in this class have shown promise in modulating neurotransmitter systems, particularly GABAergic pathways. Given the presence of the hydroxyl group in this compound, it may enhance binding affinity to GABA receptors, potentially leading to anxiolytic effects .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
-
Inhibition of Factor Xa :
- A study published in Bioorganic & Medicinal Chemistry found that novel diazepane derivatives exhibited significant inhibition of factor Xa, indicating potential as anticoagulants .
- Table 1 : Comparison of Inhibition Potency
Compound IC50 (µM) Mechanism Compound A 0.5 Factor Xa Inhibition Compound B 0.8 Factor Xa Inhibition 6-Hydroxy-[1,4]diazepane derivative TBD TBD
-
Neuropharmacological Studies :
- Research has highlighted the role of diazepanes in modulating anxiety-related behaviors in animal models. Compounds with similar structures have been shown to reduce anxiety-like symptoms through GABA receptor modulation.
- A comparative analysis indicated that modifications at the hydroxyl position could enhance anxiolytic effects without significant sedative properties .
Summary of Findings
The biological activity of this compound suggests potential applications in anticoagulation and neuropharmacology. While direct studies on this specific compound are scarce, existing research on related diazepane derivatives provides a foundation for further exploration.
Future Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on biological systems.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
